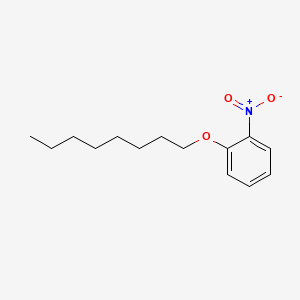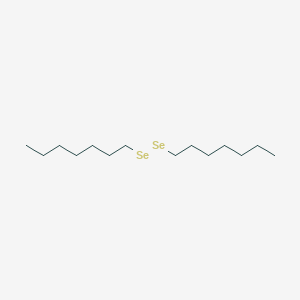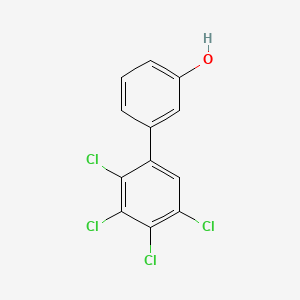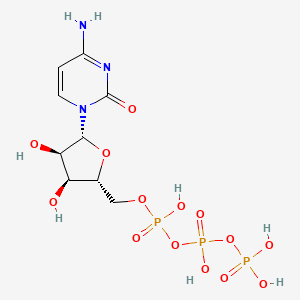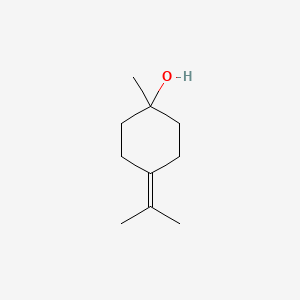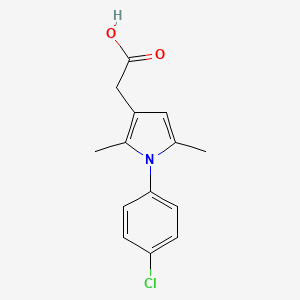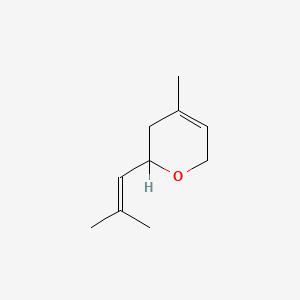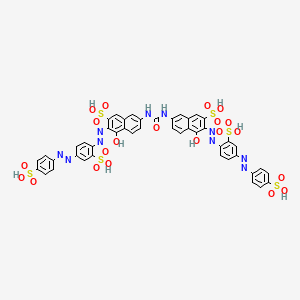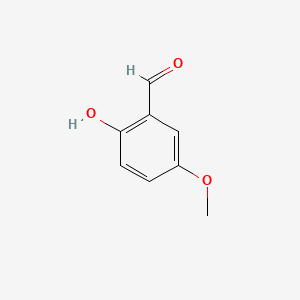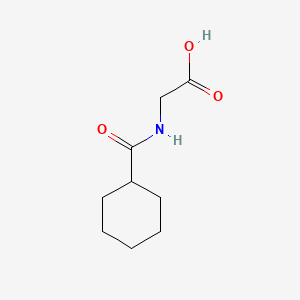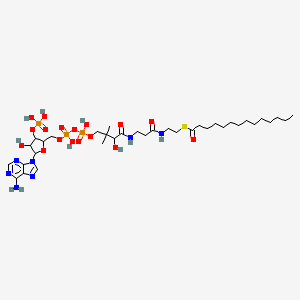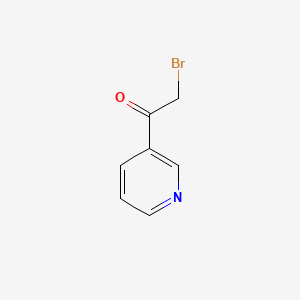
3-(2-溴乙酰)吡啶
概述
描述
“3-(2-Bromoacetyl)pyridine” is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .
Synthesis Analysis
In one study, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoacetyl)pyridine” consists of a pyridine ring with a bromoacetyl group attached .
Chemical Reactions Analysis
3-bromoacetylcoumarin, a related compound, has been used as a starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Physical And Chemical Properties Analysis
“3-(2-Bromoacetyl)pyridine” has a molecular weight of 200.03 g/mol, an XLogP3 of 1.2, and a topological polar surface area of 30 Ų . It also has a density of 1.6±0.1 g/cm³, a boiling point of 275.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
科学研究应用
Application 1: Synthesis of Heterocyclic Compounds
- Summary of Application: 3-bromoacetylcoumarin, a compound similar to 3-(2-Bromoacetyl)pyridine, is used as a key starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
- Methods of Application: The compound reacts with different reagents to form these derivatives. The structures of the newly synthesized compounds are confirmed based on their spectral data and elemental analyses .
- Results or Outcomes: All of the synthesized compounds were screened for their in vitro anticancer activity against six human cancer cell lines. Most of the compounds exhibited significant cytotoxic effect. Among these derivatives, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .
Application 2: Preparation of Polyfunctionalized Heterocyclic Systems
- Summary of Application: 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results or Outcomes: Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported .
Application 3: Synthesis of Bioactive Heterocyclic Scaffolds
- Summary of Application: 3-(Bromoacetyl)coumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities , and are promising inhibitors of type 2 diabetes mellitus .
- Methods of Application: The synthesis involves reactions of 3-(bromoacetyl)coumarins with various reagents to form the desired bioactive heterocyclic scaffolds .
- Results or Outcomes: Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Application 4: Preparation of Fluorescent Sensors
- Summary of Application: 3-(Bromoacetyl)coumarins are used in the preparation of fluorescent sensors for the detection of different bioactive elements and various environmental pollutants .
- Methods of Application: The preparation involves the reaction of 3-(bromoacetyl)coumarins with various reagents to form the desired fluorescent sensors .
- Results or Outcomes: The prepared fluorescent sensors have been successfully used for the detection of different bioactive elements and various environmental pollutants .
Application 5: Synthesis of Linked or Fused Coumarin Heterocycles
- Summary of Application: Multicomponent reactions (MCRs) have simplified access to diverse coumarin heterocycles through molecular hybridization . This includes the synthesis of linked or fused coumarin heterocycles .
- Methods of Application: The synthesis involves multicomponent reactions of various aromatic aldehydes, 4-bromomethyl coumarin and 1,3-cyclohexanedione, using pyridine as a mild base .
- Results or Outcomes: The review facilitates a better understanding of the role of homogeneous or heterogeneous catalyst, inert support and substituents, on the reaction parameters, stereo-/chemo-/regioselectivity of the product .
Application 6: Synthesis of Polyfunctionalized Biologically Active Heterocyclic Compounds
- Summary of Application: In this work, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives through its reaction with different reagents .
- Methods of Application: The synthesis involves reactions of 3-bromoacetylcoumarin with various reagents to form these derivatives .
- Results or Outcomes: All of the synthesized compounds were screened for their in vitro anticancer activity against six human cancer cell lines . Most of the compounds exhibited significant cytotoxic effect .
安全和危害
属性
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXSROJBYCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17694-68-7 (hydrobromide) | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00211270 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetyl)pyridine | |
CAS RN |
6221-12-1 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

